3-Hydroxy-2-pentylnonyl heptanoate
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Overview
Description
3-Hydroxy-2-pentylnonyl heptanoate is an organic compound with the molecular formula C21H42O3. It is an ester, which is a type of chemical compound derived from an acid (in this case, heptanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-pentylnonyl heptanoate typically involves the esterification of heptanoic acid with 3-hydroxy-2-pentylnonanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the desired ester. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-pentylnonyl heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-pentylnonyl heptanoate or 3-carboxy-2-pentylnonyl heptanoate.
Reduction: Formation of 3-hydroxy-2-pentylnonanol.
Substitution: Formation of amides or other esters depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-pentylnonyl heptanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-pentylnonyl heptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis can modulate various biological processes, including lipid metabolism and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Isopropyl butyrate: Another ester with a pleasant odor, used in perfumes and as a solvent.
Uniqueness
3-Hydroxy-2-pentylnonyl heptanoate is unique due to its specific structure, which includes a hydroxyl group and a long alkyl chain. This structure imparts distinct physical and chemical properties, such as higher boiling point and specific reactivity patterns, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
49562-88-1 |
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Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
(3-hydroxy-2-pentylnonyl) heptanoate |
InChI |
InChI=1S/C21H42O3/c1-4-7-10-13-16-20(22)19(15-12-9-6-3)18-24-21(23)17-14-11-8-5-2/h19-20,22H,4-18H2,1-3H3 |
InChI Key |
HSGDEAZAEPDKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCC)COC(=O)CCCCCC)O |
Origin of Product |
United States |
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